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Z-DL-Asn-OH

Cat. No.: B612889
CAS No.: 29880-22-6
M. Wt: 266.25
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Description

The Dawn of Peptide Synthesis: The N-Benzyloxycarbonyl (Z) Group

The ability to create peptides with specific sequences in a laboratory setting is fundamental to biochemistry and pharmaceutical development. This process, however, was historically challenging. A significant breakthrough occurred in 1932 when chemists Max Bergmann and Leonidas Zervas introduced the benzyloxycarbonyl (Cbz or Z) group as a "protecting group" for the amine part of an amino acid. masterorganicchemistry.comwikipedia.orgresearchgate.net This discovery is often described as "epoch-making" as it laid the foundation for controlled, synthetic peptide chemistry. wikipedia.org

Before this, there was no reliable method to prevent the amine group of one amino acid from reacting uncontrollably while trying to form a peptide bond with another. brieflands.com The Z-group, introduced by reacting the amino acid with benzyl (B1604629) chloroformate, effectively "caps" the amine. spectrumchemical.com This cap is stable during the peptide bond formation process but can be removed under specific, mild conditions—typically through catalytic hydrogenolysis (reaction with hydrogen gas and a palladium catalyst)—without breaking the newly formed peptide bond. wikipedia.orgwiley-vch.de This reversible protection was a revolutionary concept that enabled the stepwise and orderly assembly of amino acids into a defined peptide chain. researchgate.netnih.gov The "Z" in the abbreviation is a tribute to its co-discoverer, Zervas. masterorganicchemistry.comwikipedia.org Bergmann and Zervas also noted the crucial advantage that the Z-group prevented the racemization, or loss of specific 3D-stereochemistry, of the amino acid during the reaction. wikipedia.orgbrieflands.com

The Importance of Protected Asparagine Derivatives

Asparagine (Asn) presents unique challenges when it is incorporated into a growing peptide chain. Its side chain contains an amide group (-CONH2) which can undergo unwanted side reactions. peptide.comscite.ai A major issue is the dehydration of this amide to form a nitrile (-CN) group, particularly during the activation step required for peptide bond formation. scite.ai Another significant problem, especially in sequences where asparagine is followed by certain other amino acids like glycine, is the formation of a cyclic aspartimide intermediate. iris-biotech.de This cyclic product can lead to a mixture of unintended peptide isomers, complicating the purification process and reducing the yield of the desired product. iris-biotech.deresearchgate.net

Using a protected form of asparagine, such as Z-DL-Asn-OH, helps to mitigate these issues. While the Z-group on the main nitrogen atom (the α-amino group) prevents it from reacting out of turn, additional protecting groups can be placed on the side-chain amide to prevent its dehydration and cyclization. peptide.com Protecting the side chain of asparagine can also improve the solubility of the amino acid derivative in the organic solvents commonly used for peptide synthesis. peptide.comgoogleapis.com Unprotected asparagine derivatives can be poorly soluble, which hinders the coupling reaction and lowers efficiency. googleapis.comgoogle.com Therefore, compounds like this compound are vital tools for chemists to ensure the clean and efficient synthesis of peptides containing asparagine. ontosight.aitargetmol.com

This compound in Synthetic and Mechanistic Research

This compound serves as a versatile starting material and intermediate in a range of chemical investigations. lookchem.comchemicalbook.com Its primary role is in the synthesis of peptides and their derivatives. targetmol.comlookchem.com For instance, it has been used as an intermediate in the synthesis of compounds related to arginine-vasopressin, a hormone involved in regulating physiological processes. lookchem.comchemicalbook.com The "DL" designation indicates that the compound is a racemic mixture, meaning it contains both the L- and D-stereoisomers of the asparagine derivative. This racemic nature can be useful in specific synthetic strategies or for studying the properties of peptides containing non-natural D-amino acids.

Beyond its direct use in building peptides, this compound and similar protected amino acids are instrumental in mechanistic studies. miami.edu Researchers use these compounds to investigate the intricate details of reaction mechanisms, such as the factors that lead to side reactions like aspartimide formation. acs.org By studying the behavior of protected asparagine under various conditions, chemists can develop improved synthetic protocols that minimize the formation of impurities. mdpi.com The stability and reactivity of the Z-group itself have been the subject of extensive study, leading to a deeper understanding of protecting group chemistry, which is a cornerstone of modern organic synthesis. wiley-vch.dethieme-connect.de These fundamental investigations, enabled by well-defined compounds like this compound, ultimately lead to more efficient and reliable methods for creating complex molecules for pharmaceutical and biotechnological applications. miami.edu

Chemical and Physical Properties of this compound

PropertyValue
IUPAC Name N2-[(Benzyloxy)carbonyl]asparagine
Synonyms N-Benzyloxycarbonyl-DL-asparagine, this compound, 4-Amino-2-(((benzyloxy)carbonyl)amino)-4-oxobutanoic acid
CAS Number 29880-22-6
Molecular Formula C12H14N2O5
Molecular Weight 266.25 g/mol
Appearance White to off-white solid, powder, or crystals
Melting Point 165 °C
Solubility Slightly soluble in water (4 g/L at 25 °C)

Data sourced from references chemblink.comtcichemicals.comsigmaaldrich.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14N2O5 B612889 Z-DL-Asn-OH CAS No. 29880-22-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O5/c13-10(15)6-9(11(16)17)14-12(18)19-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,13,15)(H,14,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUCKRCGERFLLHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10289208
Record name Z-DL-asparagine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10289208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2304-96-3, 4474-86-6, 29880-22-6
Record name CBZ asparagine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88498
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name CBZ D-Asparagine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88475
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name CBZ asparagine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59837
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Z-DL-asparagine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10289208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations Involving Z Dl Asn Oh

Synthesis of N-Benzyloxycarbonyl-DL-Asparagine and Related Z-Protected Asparagine Derivatives

The synthesis of Z-asparagine derivatives is a fundamental process in peptide chemistry, enabling the incorporation of asparagine into growing peptide chains while preventing unwanted side reactions at the α-amino group. ontosight.ai

Methods for Introduction of the Z-Protecting Group to Asparagine

The most common method for introducing the benzyloxycarbonyl (Z) protecting group onto the α-amino group of asparagine is the Schotten-Baumann reaction. This involves treating asparagine with benzyl (B1604629) chloroformate (also known as carbobenzoxy chloride, Cbz-Cl or Z-Cl) under basic conditions. google.comchemicalbook.com The base neutralizes the hydrochloric acid that is formed as a byproduct of the reaction.

Detailed research has outlined specific conditions for this reaction to achieve high yields and purity. For instance, one method involves suspending asparagine in a mixture of water and acetone (B3395972). chemicalbook.com The pH is adjusted to between 8 and 9 using a sodium carbonate solution, and the reaction is cooled to 0°C before the slow addition of benzyl chloroformate. chemicalbook.com The reaction proceeds for several hours, after which the product, N-benzyloxycarbonyl asparagine, is precipitated by acidifying the mixture. chemicalbook.com This particular method has reported yields of over 90%. chemicalbook.com

Another described synthesis for the L-enantiomer involves reacting L-aspartic acid with benzyl chloroformate in an aqueous solution of sodium hydroxide. google.com This process is carried out at elevated temperatures (35°–55° C) and a higher pH range (9.2–12.0) to achieve high yields (>90%) and purity (>99%), minimizing the formation of dipeptide by-products. google.com

Below is a table summarizing various reported reaction conditions for the synthesis of Z-Asn-OH.

Starting MaterialReagentBaseSolventpHTemperatureYieldReference
DL-AsparagineBenzyl Chloroformate20% Sodium CarbonateWater/Acetone8-90-20°C90.3% chemicalbook.com
L-Aspartic AcidBenzyl ChloroformateSodium HydroxideWater9.2-12.035-55°C>90% google.com

Strategies for Racemic and Enantioselective Preparation of Z-Asparagine Isomers

The synthesis of Z-asparagine can be approached to produce either a racemic mixture (Z-DL-Asn-OH) or specific enantiomers (Z-L-Asn-OH or Z-D-Asn-OH).

Racemic Preparation: The synthesis of this compound typically starts from racemic DL-asparagine. lookchem.comchemicalbook.com The reaction with benzyl chloroformate under the conditions described previously (e.g., in an acetone/water mixture with sodium carbonate) directly yields the racemic product, as the chirality at the α-carbon is unaffected. chemicalbook.com This method is straightforward for applications where stereochemical control at the asparagine residue is not required.

Enantioselective Preparation and Resolution: For most applications in peptide synthesis, particularly for biologically active peptides, enantiomerically pure starting materials are required. researchgate.net This can be achieved in two main ways:

Direct Synthesis from Chiral Precursors: The most common approach is to start with an enantiomerically pure amino acid, such as L-asparagine or D-asparagine, and introduce the Z-group. chemicalbook.com The protection reaction itself does not typically cause racemization under mild conditions. gcwgandhinagar.com

Resolution of Racemic Mixtures: While less common for initial protection, resolution techniques can be applied. A fascinating study demonstrated that the simple recrystallization of a racemic mixture of D,L-asparagine can spontaneously yield crystals with a significant enantiomeric excess, ranging from approximately 60% to over 88%. core.ac.uk Furthermore, when a mixture of 12 different racemic amino acids was recrystallized with an excess of racemic D,L-asparagine, the amino acids that co-crystallized showed the same configuration as the enriched asparagine, with some achieving an enantiomeric excess of up to 100%. core.ac.ukresearchgate.net This suggests that crystallization-induced resolution is a powerful, if complex, method for enantioselective preparation. core.ac.uk Another classical approach involves forming diastereomeric salts with a chiral resolving agent, which can then be separated by fractional crystallization. For example, N-carbobenzoxy-L-aspartic acid has been used in the resolution of DL-leucine. prepchem.com

Synthesis of Side-Chain Protected Z-Asparagine Analogues

The side-chain amide of asparagine can cause undesirable side reactions during peptide synthesis, particularly dehydration to form a nitrile when activated with carbodiimide (B86325) reagents. peptide.com To prevent this, especially in the synthesis of longer peptides where a residue is repeatedly exposed to coupling reagents, the side-chain amide nitrogen can be protected. peptide.com

Several protecting groups have been developed for the asparagine side chain, which can be used in conjunction with Nα-Z protection. These protecting groups must be stable during the coupling steps but removable at a later stage. Common strategies include:

Trityl (Trt) Group: The trityl group is a bulky protecting group often preferred in Fmoc-based solid-phase synthesis but can be applied in other strategies. peptide.com It offers the advantage of improving the solubility of the protected amino acid derivative. peptide.com

Xanthyl (Xan) Group: The xanthyl group is commonly used for side-chain protection in Boc-based synthesis strategies. peptide.com

Trialkoxybenzyl (Taob) Groups: Novel protecting groups such as 2,4,6-trimethoxybenzyl (Tmob) have been developed to offer enhanced solubility in organic solvents and stability during coupling. google.comgoogle.com These derivatives, like Fmoc-Asn(Tmob)-OH, can be synthesized and used to prevent side reactions and are readily cleaved with trifluoroacetic acid (TFA). google.comgoogle.com

The synthesis of these analogues involves selectively protecting the side-chain amide of an already Nα-protected asparagine derivative or vice-versa, requiring orthogonal protection strategies. ug.edu.pl

Applications in Peptide Synthesis

The primary application of this compound and its enantiopure counterparts is as a building block in peptide synthesis. lookchem.com The Z-group serves as a temporary protecting group for the α-amino functionality, preventing self-polymerization and allowing for controlled, sequential addition of amino acids. researchgate.net

Role of Z-Protected Asparagine in Solution-Phase Peptide Synthesis (SPPS)

The benzyloxycarbonyl (Z) group, introduced by Bergmann and Zervas, was one of the first "modern" protecting groups and has been a cornerstone of solution-phase peptide synthesis (also known as liquid-phase peptide synthesis, LPPS). researchgate.netbachem.com In this methodology, Z-protected amino acids, including Z-Asn-OH, are coupled to a free amino group of another amino acid or peptide fragment in solution. bachem.com

The key features of the Z-group in this context are:

Ease of Introduction: It is readily introduced using benzyl chloroformate. masterorganicchemistry.com

Stability: It is stable to a wide range of reaction conditions used for peptide coupling. researchgate.net

Selective Removal: The Z-group can be cleanly removed under mild, non-hydrolytic conditions, most commonly by catalytic hydrogenation (e.g., using H₂ over a palladium catalyst). gcwgandhinagar.commasterorganicchemistry.com This process is orthogonal to many other protecting groups, such as those that are acid-labile (like Boc) or base-labile (like Fmoc). researchgate.net

In a typical solution-phase synthesis cycle, a Z-protected amino acid's carboxyl group is activated (e.g., as an acid chloride or active ester) and then reacted with the free amino group of the growing peptide chain. gcwgandhinagar.com After the coupling is complete, the Z-group is removed to reveal a new N-terminal amine, ready for the next coupling step. gcwgandhinagar.com

Incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS) Methodologies

While the Z-group is a mainstay of solution-phase synthesis, its application in modern solid-phase peptide synthesis (SPPS) is more limited. researchgate.netpeptide.com The two dominant strategies in SPPS, Boc/benzyl and Fmoc/tBu, generally rely on the Boc and Fmoc groups for temporary Nα-protection, respectively. researchgate.net The conditions required to remove the Z-group (catalytic hydrogenation) are not always compatible with the solid-phase format.

However, Z-protected amino acids can still play a role in SPPS, particularly in hybrid strategies or for specific purposes:

Side-Chain Protection: The Z-group is sometimes used as a permanent or side-chain protecting group, for example, on the ε-amino group of lysine (B10760008) (Z-Lys-OH). In this role, it remains on the amino acid throughout the chain assembly and is removed during the final cleavage from the resin, often with strong acids like hydrogen fluoride (B91410) (HF) or trifluoroacetic acid (TFA), although this can sometimes lead to N-benzylation as a side reaction. osti.gov

Fragment Condensation: In a hybrid approach, peptide fragments can be synthesized in solution using Z-protection chemistry and then coupled together on a solid support.

Orthogonal Protection Schemes: In complex syntheses, such as those for cyclic or branched peptides, the Z-group can be employed as part of a multi-level orthogonal protection strategy, where its unique removal condition (hydrogenolysis) allows for selective deprotection without affecting acid- or base-labile groups. researchgate.net

The incorporation of asparagine itself into peptides via SPPS can be challenging due to the low solubility of derivatives like Fmoc-Asn-OH. google.comgoogle.com This has led to the development of more soluble, side-chain protected analogues to improve coupling efficiency. peptide.comgoogle.com

Evaluation of Coupling Reagents for Z-Asparagine Derivatives (e.g., TBTU/HOBt)

The formation of a peptide bond requires the activation of the carboxylic acid group of an amino acid. Various coupling reagents have been developed to facilitate this process with high efficiency and minimal side reactions. issuu.com Among these, the combination of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU) and 1-hydroxybenzotriazole (B26582) (HOBt) has been evaluated for its effectiveness with asparagine derivatives. luxembourg-bio.comnih.gov

The TBTU/HOBt system is known to provide a more efficient coupling procedure compared to methods like those using dicyclohexylcarbodiimide (B1669883) (DCC). nih.gov This efficiency translates to shorter reaction times in automated solid-phase peptide synthesis (SPPS). luxembourg-bio.com However, the use of TBTU/HOBt with side-chain unprotected asparagine can lead to variable coupling efficiencies, sometimes as low as 89%. luxembourg-bio.comnih.gov This is often due to side reactions such as dehydration of the side-chain amide. To overcome this, protection of the asparagine side-chain amide, for instance with a 9-xanthyl (Xan) group, is recommended. luxembourg-bio.comnih.gov

Table 1: Comparison of Coupling Reagent Performance with Asparagine Derivatives
Coupling Reagent SystemAdvantagesDisadvantages with Unprotected AsnMitigation Strategy
DCC/HOBt Commonly used, cost-effectiveSlower reaction times, potential for side reactions (e.g., dehydration). nih.govUse of side-chain protected Asn derivatives. nih.gov
TBTU/HOBt Highly efficient, faster reaction cycles. luxembourg-bio.comnih.govVariable coupling yields, risk of dehydration. luxembourg-bio.comnih.govProtection of the side-chain amide with groups like Xanthyl (Xan). luxembourg-bio.comnih.gov
BOP/HOBt Rapid coupling, minimizes side reactions with protected Asn. nih.govByproducts can be difficult to remove.Use of side-chain protected Asn derivatives like Fmoc-Asn(Mbh)-OH or Fmoc-Asn(Tmob)-OH. nih.gov
Pentafluorophenyl Esters (OPfp) Good solubility, effective coupling without dehydration. nih.govMay require specific activation conditions.Direct use of Fmoc-Asn-OPfp. nih.gov
Orthogonal Protecting Group Strategies Employing Z-Asparagine

In peptide synthesis, especially for complex peptides, orthogonal protecting group strategies are crucial. biosynth.com This approach allows for the selective removal of one type of protecting group in the presence of others, enabling specific modifications like chain elongation, cyclization, or branching. biosynth.compeptide.com The benzyloxycarbonyl (Z) group, traditionally used in solution-phase synthesis, is a key component of these strategies. peptide.comug.edu.pl

The Z group is stable under the basic conditions used to remove the Fmoc (9-fluorenylmethyloxycarbonyl) group and the mildly acidic conditions for removing the Boc (tert-butyloxycarbonyl) group. biosynth.comug.edu.pl It is typically removed by catalytic hydrogenolysis or strong acids like HBr in acetic acid. ug.edu.pl This differential stability is the essence of orthogonality.

For asparagine, in addition to the α-amino protection (like the Z-group), the side-chain carboxamide may also require protection to prevent side reactions. peptide.com Protecting groups such as trityl (Trt) for Fmoc-based strategies and xanthyl (Xan) for Boc-based strategies are employed for the asparagine side chain. peptide.comthermofisher.com These side-chain protecting groups are generally removed under the same conditions used for the final cleavage of the peptide from the resin, ensuring they are orthogonal to the temporary α-amino protecting group. peptide.com

Table 2: Orthogonal Protecting Groups in Peptide Synthesis Involving Asparagine
Protecting GroupFunctionRemoval ConditionsOrthogonal To
Benzyloxycarbonyl (Z) α-Amino protectionCatalytic hydrogenolysis, strong acids (e.g., HBr/AcOH). ug.edu.plFmoc, Boc, Trt, tBu
9-Fluorenylmethyloxycarbonyl (Fmoc) α-Amino protectionBase (e.g., piperidine). biosynth.comZ, Boc, Trt, tBu
tert-Butyloxycarbonyl (Boc) α-Amino protectionMild acid (e.g., TFA). biosynth.comZ, Fmoc, Trt
Trityl (Trt) Asn side-chain protectionAcid (e.g., TFA). thermofisher.comFmoc
tert-Butyl (tBu) Side-chain protection (Asp, Glu, Ser, Thr)Acid (e.g., TFA). iris-biotech.deFmoc
Mitigation of Side Reactions During Asparagine Incorporation (e.g., Dehydration)

A significant challenge during the incorporation of asparagine into a peptide sequence is the dehydration of the side-chain carboxamide to form a β-cyanoalanine residue. nih.govgoogle.com This side reaction can be promoted by carbodiimide-based coupling reagents and becomes more problematic in the synthesis of long peptides where the asparagine residue is repeatedly exposed to coupling conditions. nih.govpeptide.com

Several strategies are employed to mitigate this and other side reactions:

Side-Chain Protection : The most effective method is the use of a protecting group on the side-chain amide. Groups like trityl (Trt), 4,4'-dimethoxybenzhydryl (Mbh), or 2,4,6-trimethoxybenzyl (Tmob) are commonly used in Fmoc-SPPS. nih.govthermofisher.comgoogle.com These groups sterically hinder the dehydration reaction.

Optimized Coupling Reagents : Using pre-formed active esters, such as pentafluorophenyl (Pfp) esters (e.g., Fmoc-Asn-OPfp), can lead to clean and efficient coupling without dehydration. nih.gov Reagents like BOP (benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) also show rapid and side-reaction-free coupling when used with side-chain protected asparagine. nih.gov

Avoiding Aggregation : Asparagine-rich sequences have a tendency to form intermolecular hydrogen bonds, leading to peptide aggregation and reduced coupling efficiency. google.com The use of side-chain protected derivatives can improve solubility and reduce this aggregation. google.com

It is important to note that the choice of side-chain protecting group can have downstream implications. For example, the acid-labile Mbh and Tmob groups can generate reactive carbocations during cleavage that may alkylate sensitive residues like tryptophan. nih.gov This can be minimized by using appropriate scavengers in the cleavage cocktail. nih.gov

Chemoenzymatic Synthesis Approaches Utilizing Z-Asparagine and its Derivatives

Chemoenzymatic synthesis combines the precision of enzymatic catalysis with the versatility of chemical synthesis to create complex molecules. beilstein-journals.org Z-asparagine and its derivatives are valuable substrates in these approaches, particularly for the synthesis of N-linked oligosaccharides and modified peptides. nih.govmdpi.com

Enzymes such as asparaginyl endopeptidases can be used for peptide ligation, where a synthetic peptide fragment containing Z-asparagine can be coupled to another peptide or protein. nih.gov For instance, the OaAEP1 ligase has been used in the chemoenzymatic synthesis of cysteine-rich proteins, demonstrating the utility of enzymatic methods in constructing complex biomolecules under mild conditions that prevent side reactions like oxidation. nih.gov

Furthermore, chemoenzymatic strategies have been developed to produce diverse asparagine-linked oligosaccharides, which are crucial for understanding protein glycosylation. nih.gov These methods often involve the chemical synthesis of a protected asparagine-containing building block, which is then enzymatically elaborated with sugar units.

Derivatization Reactions of this compound

Derivatization of this compound can be performed to either functionalize the molecule for specific applications or to facilitate its detection and characterization.

Functionalization of the Asparagine Carboxamide Side Chain

The carboxamide side chain of asparagine is a key site for functionalization. nih.gov The primary amide group can act as a hydrogen bond donor and acceptor, playing a critical role in protein structure and interaction. researchgate.net In synthetic applications, this side chain can be modified to introduce new chemical entities.

For example, the side chain can be targeted in structure-based inhibitor design. nih.gov By synthesizing derivatives with modified carboxamide groups, it is possible to enhance binding to target proteins. nih.gov Palladium-catalyzed reactions have also been explored where the asparagine side chain, in conjunction with the peptide backbone, acts as an internal directing group to facilitate C(sp3)–H arylation at other positions within a peptide. rsc.org This allows for late-stage functionalization of peptides without the need for external directing groups.

Derivatization for Analytical Detection and Characterization

Since most amino acids, including this compound, lack strong chromophores or fluorophores, derivatization is often necessary for their detection by techniques like High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detectors. myfoodresearch.com

Common derivatization strategies include:

Pre-column Derivatization : The analyte is reacted with a derivatizing agent before being injected into the HPLC system. Reagents like ortho-phthalaldehyde (OPA), when used with a thiol, react with primary amines to form highly fluorescent adducts. myfoodresearch.com For secondary amines and to ensure comprehensive analysis, OPA is often combined with reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl). researchgate.net

Post-column Derivatization : The derivatization reaction occurs after the separation of analytes on the column but before detection. myfoodresearch.com

Mass Spectrometry : For LC-MS analysis, derivatization can still be beneficial to improve chromatographic separation and ionization efficiency. nih.gov Reagents like FMOC-Cl can be used to derivatize amino groups, and the resulting products are then analyzed by the mass spectrometer. nih.gov

These derivatization techniques convert the non-detectable amino acid into a product with a strong signal, allowing for sensitive and accurate quantification. lcms.cz

Table 3: Common Derivatization Reagents for Amino Acid Analysis
ReagentTarget Functional GroupDetection MethodNotes
Ortho-phthalaldehyde (OPA) / Thiol Primary aminesFluorescenceDoes not react with secondary amines. myfoodresearch.comresearchgate.net
9-Fluorenylmethyl chloroformate (FMOC-Cl) Primary and secondary aminesFluorescence, UVReacts with both primary and secondary amines. researchgate.netnih.gov
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) Amines, hydroxyls, carboxylsGas Chromatography (GC)Produces volatile derivatives for GC analysis. greyhoundchrom.com
AccQ•Tag™ (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate) Primary and secondary aminesFluorescenceProvides stable derivatives for quantitative analysis. lcms.cz

Table of Compound Names

Abbreviation/Common NameFull Chemical Name
This compoundN-α-Benzyloxycarbonyl-DL-asparagine
TBTU2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate
HOBt1-Hydroxybenzotriazole
DCCDicyclohexylcarbodiimide
Xan9-Xanthyl
Fmoc9-Fluorenylmethyloxycarbonyl
Boctert-Butyloxycarbonyl
TrtTrityl
Mbh4,4'-Dimethoxybenzhydryl
Tmob2,4,6-Trimethoxybenzyl
BOPBenzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526)
PfpPentafluorophenyl
OPAOrtho-phthalaldehyde
FMOC-Cl9-Fluorenylmethyl chloroformate
BSTFAN,O-bis(trimethylsilyl)trifluoroacetamide
HBrHydrogen bromide
AcOHAcetic acid
TFATrifluoroacetic acid

Formation of Conjugates for Chemical Biology Studies

The chemical compound N-α-Benzyloxycarbonyl-DL-asparagine (this compound) serves as a critical building block in the synthesis of complex biomolecular conjugates for chemical biology research. Its structure incorporates two key features: the DL-asparagine (Asn) residue, which provides a versatile side-chain for modification, and the benzyloxycarbonyl (Z or Cbz) group, which protects the α-amine. This protection is essential, preventing unwanted polymerization during the formation of peptide bonds and allowing for controlled, stepwise synthesis of well-defined molecular architectures. targetmol.compeptide.com The use of the DL-racemic mixture can also be a strategic choice, as the incorporation of D-amino acids into peptides can confer resistance to enzymatic degradation by proteases, a valuable attribute for probes used in biological systems. nih.gov

The primary application of this compound in this context is as a component in peptide synthesis, which forms the scaffold for subsequent conjugation to other molecules such as carbohydrates, lipids, nucleic acids, or other peptides. peptide.combeilstein-journals.org These conjugation strategies are designed to create novel molecules with tailored properties for studying, tracking, or modulating biological processes.

Peptide-Based Conjugate Synthesis

The foundational method for utilizing this compound is through its incorporation into a peptide sequence via standard peptide coupling reactions. In this process, the carboxyl group of this compound is activated, typically using coupling reagents like N,N'-diisopropylcarbodiimide (DIC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), and then reacted with the free amino group of another amino acid or peptide fragment. beilstein-journals.orgrhhz.net While modern solid-phase peptide synthesis (SPPS) often favors the Fmoc protecting group, the chemical principles established with the Z-group are foundational to the field. peptide.com

Once the desired peptide containing the asparagine residue is synthesized, its unique side-chain carboxamide can be used as an attachment point or the entire peptide can be conjugated to another moiety. A key area of study is the synthesis of glycopeptides, which are vital for investigating the roles of carbohydrates in protein stability, signaling, and immune recognition. chinesechemsoc.org The asparagine side chain is the natural anchor point for N-linked glycosylation. Synthetic strategies often involve coupling a pre-formed glycan to the Asn side chain or incorporating a glycosylated asparagine building block during peptide synthesis. chinesechemsoc.org

Advanced Ligation Methodologies

Beyond standard coupling, Z-Asn-OH derivatives are instrumental in advanced chemical ligation strategies, which allow for the assembly of large proteins and complex conjugates from smaller, unprotected peptide fragments. ethz.ch

Native Chemical Ligation (NCL) : NCL is a powerful technique that typically involves the reaction between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine. nih.gov While the classic reaction does not directly involve asparagine at the ligation junction, methods have been developed to enable ligation at Asn-Xaa sites. These approaches can be challenging and may be complicated by side reactions such as aspartimide formation, where the Asn side chain attacks the peptide backbone. nih.gov Researchers have systematically investigated reaction conditions (pH, temperature, additives) to optimize these difficult ligations, making it possible to synthesize important targets like phosphorylated tau protein fragments relevant to Alzheimer's disease research. nih.gov

Side-Chain Modification for Ligation : A more direct strategy involves modifying the asparagine side chain itself to create a reactive handle for conjugation. In one innovative approach, researchers synthesized an Fmoc-Asn(NHNHCbz)-OH building block. rhhz.net The Cbz (Z) group was used to protect a hydrazide moiety installed on the asparagine side chain. This hydrazide serves as a unique chemical handle for subsequent ligation reactions, enabling the creation of complex structures like branched cyclic peptides. rhhz.net

Enzymatic Ligation : Enzymes offer unparalleled specificity for creating bioconjugates. The enzyme Butelase 1, for example, is an asparagine/aspartate (Asx) peptide ligase that specifically catalyzes the formation of a peptide bond at the C-terminus of an Asn residue. acs.org This allows for the highly efficient and clean ligation of peptides and proteins for various chemical biology applications.

The following table summarizes key research findings related to the formation of conjugates using asparagine derivatives.

Conjugate TypeAsparagine Derivative ExampleSynthetic MethodologyResearch Goal / Application
Branched Cyclic Peptide Fmoc-Asn(NHNHCbz)-OHSolid-Phase Peptide Synthesis (SPPS) followed by side-chain hydrazide ligationCreation of complex peptide architectures with constrained conformations for structural or functional studies. rhhz.net
Phosphorylated Tau Protein Fragment Peptide thioester + N-terminal β-mercaptovaline (converted to Asn-Val ligation site)Native Chemical Ligation (NCL) and DesulfurizationSynthesis of post-translationally modified proteins to study their role in neurodegenerative diseases. nih.gov
Saccharide-Amino Acid-Nucleobase Conjugates Fmoc-Asn(Ot-Bu)-OHSPPS and solution-phase couplingDevelopment of novel, soluble biomaterials with potential for cell compatibility studies. beilstein-journals.org
Glycopeptides with Enhanced Stability N-Asn-linked sialylundecasaccharideChemoenzymatic Synthesis and SPPSTo improve the in-vivo stability and bioactivity of therapeutic peptides like parathyroid hormone (PTH). chinesechemsoc.org
General Peptide Ligation Peptide with C-terminal AsnButelase 1 enzymatic ligationHighly efficient and specific protein/peptide assembly for creating various bioconjugates. acs.org

These methodologies highlight the versatility of this compound and its derivatives. By serving as a protected amino acid building block, it enables the precise construction of peptide scaffolds that can be transformed into a wide array of sophisticated conjugates for probing the frontiers of chemical biology.

Stereochemical Investigations and Isomeric Considerations of Z Dl Asn Oh

Analysis of Stereoisomerism in Z-DL-Asn-OH Systems

Stereoisomerism refers to the phenomenon where molecules possess the same molecular formula and atomic connectivity but differ in the three-dimensional orientation of their atoms. wikipedia.org this compound, containing a chiral carbon atom, exemplifies this, existing as a pair of non-superimposable mirror images known as enantiomers.

The D/L notation is a historical system used to describe the absolute configuration of chiral molecules, predating the Cahn-Ingold-Prelog (R/S) system. masterorganicchemistry.com It relates the stereochemistry of a compound to that of the enantiomers of glyceraldehyde. libretexts.org For amino acids and their derivatives, the assignment is based on the configuration at the alpha-carbon (α-carbon), the chiral center to which the amino, carboxyl, and side-chain groups are attached.

In a Fischer projection, if the amino group on the α-carbon is on the right, the amino acid is designated with a "D-" prefix (from dexter, Latin for right). If the amino group is on the left, it is given the "L-" prefix (from laevus, Latin for left). masterorganicchemistry.com It is crucial to note that the D/L designation specifies the configuration relative to glyceraldehyde and does not indicate the direction in which the compound rotates plane-polarized light, which is denoted by (+) for dextrorotatory or (-) for levorotatory. libretexts.org For instance, while most naturally occurring amino acids in proteins are of the L-configuration, their optical rotation can be either dextro- or levorotatory. masterorganicchemistry.comlibretexts.org

The compound this compound is a mixture of Z-D-Asn-OH and Z-L-Asn-OH. The benzyloxycarbonyl ("Z") group is attached to the amino group, but the fundamental D/L assignment is determined by the stereochemistry of the parent asparagine molecule.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound 29880-22-6C12H14N2O5266.25
Z-L-Asn-OH 2304-96-3C12H14N2O5266.25
Z-D-Asn-OH 2448-45-5C12H14N2O5266.25

This table presents identifying information for this compound and its constituent enantiomers. chemicalbook.comtcichemicals.comtargetmol.comiris-biotech.de

Chirality in Z-asparagine arises from the tetrahedral α-carbon atom bonded to four different groups: a hydrogen atom, a carboxyl group, an N-benzyloxycarbonylamino group, and an acetamido side chain. The presence of this chiral center means that Z-asparagine exists as two enantiomers. physicsandmathstutor.com Assessing the enantiomeric purity, or the enantiomeric excess (e.e.), of a sample is critical in many applications, especially in peptide synthesis where the use of a single, pure enantiomer is required to ensure the correct three-dimensional structure and biological activity of the final peptide. sigmaaldrich.com

Several analytical techniques are employed to determine the enantiomeric purity of asparagine derivatives. High-Performance Liquid Chromatography (HPLC) is a primary method, often utilizing a chiral stationary phase (CSP). sigmaaldrich.comyakhak.org These CSPs create a chiral environment that allows for the differential interaction of the two enantiomers, resulting in their separation and quantification. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven effective for resolving the enantiomers of various amino acid derivatives. yakhak.org

Another common strategy is the "indirect" method, where the enantiomers are derivatized with a chiral reagent to form diastereomers. nih.govnih.gov These diastereomers, having different physical properties, can then be separated on a standard, non-chiral chromatography column (like a C18 reversed-phase column). nih.govnih.gov A widely used chiral derivatizing agent is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA). nih.gov Reaction with L-FDAA converts the D- and L-amino acid enantiomers into D-L and L-L diastereomers, which can be readily separated and quantified by HPLC-MS. nih.govnih.gov

Analytical TechniquePrincipleApplication to Z-Asparagine
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase. yakhak.orgDirect separation of Z-D-Asn-OH and Z-L-Asn-OH.
Indirect HPLC-MS Derivatization with a chiral agent (e.g., Marfey's reagent) to form diastereomers, followed by separation on an achiral column. nih.govnih.govFormation of diastereomeric derivatives that can be separated and quantified to determine enantiomeric excess.
Gas Chromatography (GC) Separation of volatile derivatives on a chiral column. nih.govAnalysis after conversion to volatile derivatives.
NMR Spectroscopy Use of chiral shift reagents or derivatization to induce chemical shift differences between enantiomers. rsc.orgCan be used to calculate the level of epimerization or enantiomeric purity.

This table summarizes common analytical methods for assessing the enantiomeric purity of asparagine derivatives.

Studies of Racemization and Epimerization Pathways

Racemization is the process by which an enantiomerically pure substance is converted into a mixture containing equal amounts of both enantiomers. sigmaaldrich.com In peptides and protected amino acids like this compound, asparagine residues are particularly susceptible to racemization, a process that can compromise the structural and functional integrity of peptides.

The racemization of asparagine (Asn) and aspartic acid (Asp) residues in peptides is significantly faster than that of most other amino acids. acs.org This accelerated rate is primarily attributed to the formation of a cyclic succinimide (B58015) (Asu) intermediate. sigmaaldrich.comacs.orgnih.gov The process typically occurs under basic or even neutral pH conditions.

The mechanism involves the nucleophilic attack of the peptide backbone nitrogen atom on the side-chain carbonyl carbon of the asparagine residue. This attack leads to the formation of a five-membered succinimide ring and the release of ammonia (B1221849) (deamidation). sigmaaldrich.com The α-proton of the succinimide intermediate is significantly more acidic than the α-proton of the original asparagine residue. acs.org This increased acidity facilitates the removal of the α-proton by a base, forming a planar, achiral enolate intermediate. Reprotonation of this intermediate can occur from either face, leading to both the original L-configuration and the inverted D-configuration. sigmaaldrich.comacs.org Subsequent hydrolysis of the succinimide ring can then yield a mixture of L-aspartyl, D-aspartyl, L-isoaspartyl, and D-isoaspartyl residues. sigmaaldrich.com

The kinetics of asparagine racemization are complex and influenced by several factors, including pH, temperature, and the local peptide sequence. sigmaaldrich.comroyalsocietypublishing.org The formation of the succinimide intermediate is often the rate-limiting step. Studies have shown that the rate of racemization is highly dependent on protein conformation, with flexible or unfolded regions being more susceptible than structured regions like the collagen triple helix. nih.govroyalsocietypublishing.org The initial rapid phase of aspartic acid racemization observed in many systems is often attributed to the deamidation and subsequent racemization of the more labile asparagine residues. nih.govwhiterose.ac.uk

Monitoring the stereochemical integrity of amino acids within a peptide or as protected derivatives is crucial during synthesis, purification, and storage. The analytical methods used are generally the same as those employed for enantiomeric purity assessment.

Chromatographic methods are the most popular platform for this purpose. aimspress.com HPLC and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are powerful tools. aimspress.comchiraltech.com These methods typically involve:

Hydrolysis: The peptide is first hydrolyzed under acidic conditions to break it down into its constituent amino acids. nih.gov

Derivatization: The resulting amino acid mixture is reacted with a chiral derivatizing reagent (e.g., Marfey's reagent, L-FDVDA) to form diastereomers. nih.govjst.go.jp

Separation and Quantification: The diastereomers are separated using reversed-phase HPLC or GC, and their relative peak areas are used to calculate the D/L ratio for each amino acid, thus revealing the extent of racemization. nih.govjst.go.jp

These analytical strategies allow for the sensitive detection of even small amounts of the D-enantiomer, providing a quantitative measure of the loss of stereochemical integrity. aimspress.com

Impact of Stereochemistry on Conformation and Reactivity

The stereochemistry of a molecule, encompassing both its fixed configuration (D/L, R/S) and its dynamic conformation, profoundly influences its chemical reactivity. windows.netslideshare.netegyankosh.ac.in The specific three-dimensional arrangement of atoms determines steric accessibility, orbital alignment, and non-covalent interactions, all of which are critical to the course and rate of a chemical reaction.

Furthermore, the conformation of the molecule—the spatial arrangements accessible through rotation around single bonds—also plays a key role. ucsd.edu For Z-Asn-OH, rotations around the Cα-Cβ bond and the C-N bonds of the backbone can lead to various conformers. Certain conformations may be more favorable for a given reaction. For example, the formation of the succinimide intermediate, which is central to the racemization and deamidation of asparagine, is highly dependent on the conformation of the peptide backbone. nih.govroyalsocietypublishing.org A conformation that brings the backbone nitrogen into close proximity with the side-chain carbonyl group will facilitate the cyclization reaction. Conversely, sterically hindered or rigid conformations, such as those found in tightly folded protein domains, can significantly slow down or prevent this reaction. nih.gov Therefore, the reactivity of an asparagine residue is not an intrinsic property alone but is heavily modulated by its stereochemical and conformational context within the larger molecule. windows.netwashington.edu

Conformational Preferences of DL-Asparagine Derivatives

The three-dimensional structure, or conformation, of asparagine derivatives is not static but rather a dynamic equilibrium of various spatial arrangements. These conformational preferences are influenced by a multitude of factors including intramolecular interactions, such as hydrogen bonding, and interactions with the surrounding solvent molecules.

Research on the conformational biases of amino acid residues indicates a strong preference for extended conformations, such as polyproline II (pPII) and β-strand structures, rather than a completely random coil. mdpi.com While specific comprehensive studies on the conformational preferences of this compound are not extensively detailed in the provided results, general principles derived from related molecules can be applied. For instance, studies on trialanine have shown a high sampling of the pPII conformation. mdpi.com

The side chain of asparagine, with its amide group, can participate in hydrogen bonding, which can influence the backbone conformation. The interplay between the protected N-terminus (Z-group), the carboxylic acid, and the side chain amide will dictate the energetically favorable conformations of this compound in different environments.

In the context of dipeptides, the chirality of adjacent amino acids can induce specific conformational preferences. For example, in PhePhe dipeptides, a change in stereochemistry from LL to DL isomers results in different binding conformations with metal ions, as revealed by IR spectroscopy. acs.orgresearchgate.net This highlights how stereochemistry can dictate three-dimensional structure and intermolecular interactions.

The table below summarizes the conformational tendencies observed in amino acid residues, which provides a general context for understanding the potential conformations of asparagine derivatives.

Residue TypePredominant Conformation(s)Influencing Factors
General Amino Acid ResiduesExtended pPII and β-strand conformationsPeptide-water interactions, steric hindrance
AlanineHigh propensity for pPIIIntrinsic conformational preference
Cβ-branched residuesSlight preference for β-strandSteric hindrance from the side chain
Aspartic AcidException to general pPII preferenceSide chain charge and hydrogen bonding capacity

Influence of Stereochemistry on Chemical Reaction Outcomes

The stereochemistry of reactants can profoundly impact the course and outcome of a chemical reaction. In the case of this compound, the presence of both D and L enantiomers means that reactions can potentially lead to diastereomeric products if another chiral reagent is involved.

The synthesis of this compound itself involves the reaction of DL-asparagine with benzyl (B1604629) chloroformate. chemicalbook.com This reaction proceeds at the amino group and is not expected to affect the stereocenter at the alpha-carbon.

However, when using this compound as a starting material in a subsequent reaction, the stereochemistry becomes a critical consideration. For example, in peptide synthesis, the use of a racemic mixture would result in the incorporation of either D- or L-asparagine into the peptide chain, leading to the formation of diastereomeric peptides. The properties of these diastereomers, including their biological activity and chromatographic behavior, can be significantly different.

The importance of stereochemistry is highlighted in the synthesis of nature-inspired compounds where only specific isomers exhibit the desired biological activity. nih.gov For instance, in the case of 3-Br-acivicin and its derivatives, only the (5S, αS) isomers showed significant antiplasmodial activity, suggesting that uptake is mediated by a stereospecific transport system. nih.gov

The influence of stereochemistry is also evident in the monolayer characteristics of amphiphilic amino acid derivatives. Studies on N-alkanoyl-substituted serine and threonine have shown that enantiomers and their corresponding racemates can form different lattice structures at the air-water interface. nih.gov This demonstrates that stereochemistry dictates intermolecular interactions and self-assembly processes.

The table below provides examples of how stereochemistry influences chemical and physical phenomena in amino acid derivatives.

PhenomenonSystemObservationReference
Metal Ion BindingPhePhe dipeptidesLL and DL isomers exhibit different binding conformations with Li+ and Na+. acs.orgresearchgate.net
Biological Activity3-Br-acivicin derivativesOnly the (5S, αS) isomers display significant antiplasmodial activity. nih.gov
Monolayer FormationN-alkanoyl-substituted serine and threonineEnantiomers and racemates form different lattice structures. nih.gov
Peptide SynthesisGeneralUse of a racemic amino acid derivative leads to diastereomeric peptide products.

Advanced Analytical Methodologies for Characterization of Z Dl Asn Oh and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the three-dimensional structure of molecules in solution. researchgate.net It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

Application of One-Dimensional and Two-Dimensional NMR Techniques

One-dimensional (1D) NMR, such as ¹H and ¹³C NMR, provides fundamental information about the chemical structure of Z-DL-Asn-OH. researchgate.netresearchgate.net The chemical shifts of protons and carbons are indicative of their local electronic environment. For instance, the benzyloxycarbonyl (Z) group protons and carbons will have characteristic chemical shifts in the aromatic region of the spectrum. researchgate.net

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish through-bond and through-space correlations between nuclei. researchgate.netacs.org

COSY and TOCSY: These experiments reveal proton-proton coupling networks, allowing for the assignment of protons within the asparagine residue.

HSQC: This technique correlates directly bonded protons and heteronuclei, such as ¹H-¹³C or ¹H-¹⁵N, aiding in the assignment of carbon and nitrogen atoms. nih.gov

HMBC: This experiment shows long-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for connecting different structural fragments, such as the benzyloxycarbonyl group to the asparagine backbone. researchgate.net

These techniques collectively enable the unambiguous assignment of all proton, carbon, and nitrogen resonances in this compound and its derivatives, forming the basis for further structural and conformational analysis. nih.gov

Conformational Analysis by NMR in Solution

The flexibility of this compound in solution leads to a population of different conformations. NMR is a powerful tool to study this conformational equilibrium. rsc.orgacs.org Key NMR parameters used in conformational analysis include:

Nuclear Overhauser Effect (NOE): NOEs are observed between protons that are close in space (< 5 Å), regardless of whether they are connected through chemical bonds. The intensity of an NOE is inversely proportional to the sixth power of the distance between the protons, providing crucial distance restraints for conformational modeling. NOESY (Nuclear Overhauser Effect Spectroscopy) is a 2D NMR experiment used to systematically detect these interactions. rsc.orgacs.org

J-couplings: The magnitude of scalar couplings (J-couplings) between vicinal protons (protons on adjacent carbons) is related to the dihedral angle between them, as described by the Karplus equation. This information provides valuable constraints on the backbone and side-chain torsion angles.

By combining distance restraints from NOE data and dihedral angle restraints from J-coupling analysis, it is possible to generate a detailed model of the predominant conformations of this compound and its derivatives in solution. acs.orgrsc.org For example, studies on similar proline-containing peptides have shown the existence of cis-trans isomerism around the peptide bond, which can be identified by the appearance of distinct sets of NMR signals. pnas.org

Mass Spectrometry (MS) Techniques for Molecular and Sequence Characterization

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of molecules, as well as for sequencing peptides and characterizing post-translational modifications. creative-proteomics.com

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically with errors in the parts-per-million (ppm) range. This accuracy allows for the unambiguous determination of the elemental formula of this compound (C₁₂H₁₄N₂O₅). mdpi.commdpi.com This is critical for confirming the identity of the synthesized compound and for distinguishing it from other molecules with the same nominal mass. Techniques like electrospray ionization (ESI) are commonly used to generate ions for HRMS analysis. nih.gov

CompoundFormulaCalculated Monoisotopic Mass (Da)
This compoundC₁₂H₁₄N₂O₅266.0897

This table presents the theoretical monoisotopic mass of this compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation and Sequence Analysis

Tandem mass spectrometry (MS/MS) involves the isolation of a specific precursor ion (e.g., the protonated molecule of a Z-Asn-containing peptide) and its subsequent fragmentation through collision-induced dissociation (CID) or other activation methods. nih.govacs.org The resulting fragment ions provide information about the amino acid sequence. nih.gov

In peptides, fragmentation typically occurs along the peptide backbone, leading to the formation of b- and y-type ions. The mass difference between consecutive ions in a series corresponds to the mass of an amino acid residue, allowing for sequence determination. The presence of the Z-group on the N-terminus will be reflected in the mass of the initial b-ions.

Recent advancements in fragmentation techniques, such as electron capture dissociation (ECD) and electron transfer dissociation (ETD), provide complementary fragmentation patterns, often cleaving different bonds within the peptide backbone and preserving labile modifications. nih.govnih.gov

Applications in Analyzing Deamidation and Isomerization Products

Asparagine residues are prone to spontaneous, non-enzymatic deamidation, a reaction that converts asparagine to aspartic acid or isoaspartic acid through a cyclic succinimide (B58015) intermediate. nih.govacs.orgnih.gov This modification results in a mass increase of 0.984 Da. nih.govacs.org Isomerization of aspartic acid to isoaspartic acid can also occur through the same intermediate without a change in mass. nih.gov

Mass spectrometry is a primary tool for detecting and characterizing these modifications:

Detection by Mass Shift: Deamidation is readily detected by the characteristic +0.984 Da mass shift in both MS and MS/MS spectra. nih.gov

Chromatographic Separation: Liquid chromatography (LC) coupled to MS (LC-MS) can often separate the different isomers (Asp, isoAsp, and the succinimide intermediate), which can then be individually analyzed by MS. acs.orgresearchgate.net

Diagnostic Fragment Ions: Tandem mass spectrometry techniques like ECD and ETD can produce fragment ions that are diagnostic for the presence of isoaspartyl residues, allowing for the unambiguous identification of the modification site. acs.org Studies have shown that the fragmentation patterns of peptides containing asparagine can be influenced by the residue's position and the surrounding sequence, sometimes leading to the formation of cyclic succinimide structures in the gas phase. ru.nl

The analysis of these degradation products is crucial for understanding the stability of peptides and proteins containing asparagine.

ModificationMass Change (Da)Description
Deamidation+0.984Conversion of Asn to Asp or isoAsp
Isomerization0Conversion between Asp and isoAsp
Succinimide formation-17.027Formation of a cyclic intermediate from Asn

This interactive table summarizes the mass changes associated with common modifications of asparagine residues.

Derivatization Strategies for Enhanced MS Sensitivity and Selectivity

Mass spectrometry (MS) is a powerful tool for the analysis of amino acids and their derivatives. However, to improve the sensitivity and selectivity of MS detection, especially for complex biological samples, derivatization strategies are often employed. creative-proteomics.comcreative-proteomics.com These strategies involve chemically modifying the analyte to enhance its ionization efficiency, chromatographic retention, and fragmentation pattern.

Several reagents are available for the derivatization of amino acids, including those that target the amino group. researchgate.netgoogle.com For instance, N-hydroxysuccinimide (NHS) esters of N-alkyl-nicotinic acid can be used to acylate the amino group of amino acids, producing stable derivatives that exhibit increased retention in reversed-phase chromatography and enhanced detection sensitivity in MS. researchgate.netgoogle.com The sensitivity of detection can be further increased by extending the N-alkyl chain length of the derivatizing agent. researchgate.netgoogle.com

Another common derivatizing agent is 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl), which reacts with the amino group to form a highly fluorescent derivative. conicet.gov.arresearchgate.net This not only improves detection sensitivity but also enhances the hydrophobicity of the molecule, leading to better retention on reversed-phase HPLC columns. conicet.gov.ar The use of chiral derivatizing agents, such as Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA), allows for the separation of enantiomers on achiral columns. researchgate.net

The choice of derivatization strategy depends on the specific analytical goal. For instance, if the aim is to quantify low levels of this compound in a complex matrix, a derivatization agent that provides a strong and stable signal in MS would be preferred.

Table 1: Common Derivatization Reagents for Amino Acid Analysis

Derivatizing AgentTarget Functional GroupKey Advantages
N-alkyl-nicotinic acid N-hydroxysuccinimide esterAmino groupIncreased MS sensitivity and chromatographic retention. researchgate.netgoogle.com
9-fluorenylmethylchloroformate (FMOC-Cl)Amino groupEnhanced fluorescence detection and hydrophobicity. conicet.gov.ar
Dansyl chlorideAmino groupForms stable fluorescent adducts, suitable for HPLC and MS. creative-proteomics.com
o-phthalaldehyde (OPA)Primary aminesGenerates highly fluorescent derivatives. creative-proteomics.com
Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA)Amino groupEnables chiral separation on achiral columns. researchgate.net

Chromatographic Separation Methods

Chromatographic techniques are fundamental for the separation, purification, and analysis of this compound and its derivatives.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and separating it from related compounds. genscript.commyfoodresearch.com Reversed-phase HPLC (RP-HPLC) is the most commonly used mode, where a non-polar stationary phase is used with a polar mobile phase. sigmaaldrich.com

For the analysis of this compound, which is a protected amino acid, RP-HPLC methods can be developed to separate it from starting materials, by-products, and degradation products. The use of a C18 column is common for the separation of amino acid derivatives. nih.gov The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives such as formic acid or ammonium (B1175870) formate (B1220265) to control the pH and improve peak shape. sigmaaldrich.comjst.go.jp

The purity of a sample is determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram. genscript.com Method validation is crucial to ensure the accuracy and reliability of the results, and includes parameters like linearity, limit of detection (LOD), and limit of quantification (LOQ). pensoft.net

Table 2: Example HPLC Parameters for Amino Acid Derivative Analysis

ParameterConditionReference
Column Ascentis Express ES-Cyano, 10 cm x 3.0 mm I.D., 2.0 µm sigmaaldrich.com
Mobile Phase [A] 10 mM ammonium formate pH 3.0; [B] acetonitrile (70:30, A:B) sigmaaldrich.com
Flow Rate 0.6 mL/min sigmaaldrich.com
Detector UV, 254 nm sigmaaldrich.com
Column Temp. 30 °C sigmaaldrich.com

Since this compound is a racemic mixture, containing both the D- and L-enantiomers, chiral chromatography is essential for their separation and quantification. mdpi.comrotachrom.com This is critical as the biological activity of amino acids is often enantiomer-specific. researchgate.net

There are two main approaches to chiral separation by HPLC: direct and indirect. researchgate.netrsc.org The direct method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. rotachrom.comchromatographytoday.com Various types of CSPs are available, including those based on cyclodextrins, macrocyclic glycopeptides, and brush-type phases. chromatographytoday.com

The indirect method involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. researchgate.netnih.gov These diastereomers can then be separated on a standard achiral HPLC column. researchgate.netnih.gov

The choice between direct and indirect methods depends on factors such as the availability of a suitable CSP, the complexity of the sample matrix, and the desired sensitivity.

Table 3: Chiral Stationary Phases for Amino Acid Separation

Chiral Stationary Phase TypePrincipleSuitable forReference
Crown Ether Inclusion complexationFree amino acids mdpi.comchromatographytoday.com
Ligand Exchange Formation of diastereomeric metal complexesFree amino acids chromatographytoday.com
Macrocyclic Glycopeptide Multiple chiral recognition mechanismsFree and N-protected amino acids chromatographytoday.com
Brush Type / P-CAP π-π interactions, hydrogen bonding, dipole-dipole interactionsN-protected amino acids chromatographytoday.comsigmaaldrich.com
Cyclodextrin Inclusion complexationN-protected amino acids chromatographytoday.com

Capillary electrophoresis (CE) is a high-resolution separation technique that can be used for the analysis of this compound. researchgate.nettandfonline.com In CE, separation is based on the differential migration of charged species in an electric field. nih.gov

For the enantiomeric separation of protected amino acids like this compound, chiral selectors can be added to the background electrolyte in a non-aqueous capillary electrophoresis (NACE) system. nih.gov Quinine and its derivatives have been successfully used as chiral selectors for the separation of N-derivatized amino acids. nih.gov The separation can be optimized by adjusting parameters such as the nature and concentration of the organic solvent, the background electrolyte, the selector concentration, and the applied voltage. nih.gov

CE offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption.

Other Spectroscopic Techniques for Comprehensive Characterization

In addition to mass spectrometry and chromatography, other spectroscopic techniques provide valuable information for the comprehensive characterization of this compound.

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. ajol.infojournals.co.za The IR spectrum of this compound would show characteristic absorption bands corresponding to the various functional groups in its structure.

For example, the presence of the benzyloxycarbonyl (Z) protecting group would be indicated by strong absorptions for the C=O of the carbamate (B1207046) and the aromatic C-H and C=C bonds. The amide group of the asparagine side chain would show characteristic N-H stretching and bending vibrations, as well as the amide I (C=O stretch) and amide II (N-H bend and C-N stretch) bands. The carboxylic acid group would exhibit a broad O-H stretch and a C=O stretch.

By comparing the experimental IR spectrum with reference spectra or theoretical calculations, the identity and integrity of the this compound molecule can be confirmed. acs.org FTIR spectra of L-asparagine coated nanoparticles have shown characteristic bands that can be used for identification. researchgate.net

Table 4: Expected IR Absorption Bands for this compound

Functional GroupVibrational ModeApproximate Wavenumber (cm⁻¹)
Carboxylic Acid O-H stretch (broad)2500-3300
C=O stretch1700-1725
Carbamate (Z-group) C=O stretch1680-1700
Amide (Asn side chain) N-H stretch3200-3400
C=O stretch (Amide I)~1650
N-H bend (Amide II)~1550
Aromatic Ring (Z-group) C-H stretch>3000
C=C stretch1450-1600

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a pivotal analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This method provides precise information on bond lengths, bond angles, and torsion angles, thereby defining the molecule's conformation. Furthermore, it elucidates the packing of molecules within the crystal lattice and reveals the nature of intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the supramolecular architecture.

While a specific crystal structure for this compound is not publicly available in crystallographic databases, the principles of X-ray diffraction analysis can be discussed in the context of what such a study would reveal. The analysis of related compounds, such as the unmodified amino acid L-asparagine, provides a framework for understanding the structural insights that would be gained for this compound. aip.org

A single-crystal X-ray diffraction experiment on this compound would involve irradiating a suitable crystal with monochromatic X-rays. The resulting diffraction pattern is then used to calculate an electron density map of the molecule, from which the positions of the individual atoms can be determined.

For this compound, the key structural features of interest would be:

The Conformation of the Asparagine Side Chain: The orientation of the carboxamide group relative to the amino acid backbone is of significant interest. Hydrogen bonding involving the amide NH2 and carbonyl groups would be a primary determinant of the side-chain conformation.

Molecular Packing in a Racemic Crystal: Since this compound is a racemate, X-ray crystallography would determine how the D- and L-enantiomers are arranged in the unit cell. They could form a racemic compound with both enantiomers in the asymmetric unit or a conglomerate where separate crystals of each enantiomer are formed.

The crystallographic data obtained would be summarized in a table, providing a quantitative description of the crystal structure. To illustrate the type of data that would be presented, the crystallographic information for a related compound, anhydrous monoclinic L-asparagine, is provided below. embopress.org

ParameterValue for Anhydrous Monoclinic L-asparagine embopress.org
Crystal System Monoclinic
Space Group P2₁
a (Å) 5.589
b (Å) 7.636
c (Å) 11.785
β (°) ** 98.25
Volume (ų) **497.9
Z 4
Calculated Density (g/cm³) 1.760

Biochemical and Enzymatic Research with Asparagine Derivatives

Studies of Asparagine Deamidation Pathways in Peptides and Proteins

Deamidation of asparagine (Asn) residues is a common non-enzymatic post-translational modification that occurs spontaneously in peptides and proteins under physiological conditions. nih.govbu.edu This process, which converts a neutral asparagine residue into a negatively charged aspartic acid (Asp) or isoaspartic acid (isoAsp) residue, can significantly impact protein structure, function, and stability. acs.orgresearchgate.net The rate of asparagine deamidation is notably faster than that of glutamine, giving it greater physiological significance in processes like aging, apoptosis, and brain development. researchgate.netnih.gov

Under neutral or alkaline pH, the spontaneous, non-enzymatic deamidation of asparagine residues proceeds primarily through an intramolecular rearrangement involving the formation of a cyclic imide intermediate. researchgate.netresearchgate.netnih.gov The process is initiated by a nucleophilic attack from the backbone amide nitrogen atom of the adjacent amino acid on the C-terminal side (the N+1 residue) on the carbonyl carbon of the asparagine side chain. researchgate.netnih.govnih.gov

The succinimide (B58015) intermediate is a key branch point in the deamidation pathway. researchgate.net Once formed, this cyclic imide is relatively unstable and undergoes rapid hydrolysis at either of its two carbonyl groups. acs.orgnih.gov

Hydrolysis at the α-carbonyl group regenerates a standard peptide bond and results in an aspartic acid (Asp) residue.

Hydrolysis at the β-carbonyl group results in the formation of an isoaspartic acid (isoAsp) residue, which contains an atypical β-peptide linkage in the protein backbone. researchgate.net

Under physiological conditions, the hydrolysis of the succinimide ring favors the formation of isoaspartate over aspartate, typically in a ratio of approximately 3:1. nih.govacs.org Furthermore, the succinimide intermediate is prone to racemization at its α-carbon, which can lead to the formation of D-aspartyl and D-isoaspartyl residues in addition to the more common L-isomers. nih.govacs.org

Detecting and differentiating these products is challenging because Asp and isoAsp have the same mass. bu.edu However, advanced mass spectrometry techniques, such as electron capture dissociation (ECD), can cleave the Cα-Cβ bond, generating diagnostic marker ions that allow for the unambiguous identification and quantification of both Asp and isoAsp residues. bu.edu

The rate at which asparagine residues deamidate can vary dramatically, with half-lives ranging from days to years depending on a multitude of factors. nih.govnih.gov This variability is crucial for the potential role of deamidation as a "molecular clock" for protein turnover. nih.gov Key influencing factors include the primary sequence, higher-order structure, and solution conditions. researchgate.netnih.gov

FactorDescriptionImpact on Deamidation Rate
Primary Sequence (N+1 Residue) The identity of the amino acid immediately C-terminal to the asparagine residue.Residues with small, flexible side chains (e.g., Glycine, Serine) dramatically increase the rate due to reduced steric hindrance for the nucleophilic attack. Bulky side chains (e.g., Leucine, Phenylalanine) or Proline (which cannot form the succinimide intermediate) significantly slow the rate. nih.govnih.govacs.org
Higher-Order Structure The local secondary (α-helix, β-sheet) and tertiary structure of the protein.Flexible, solvent-exposed regions, such as complementarity-determining regions (CDRs) in antibodies, are more prone to deamidation. Rigid structures that constrain the peptide backbone in a conformation unfavorable for ring formation will inhibit deamidation. nih.govacs.orgnih.gov
pH The acidity or alkalinity of the solution.The rate is minimal around pH 5 and increases significantly under neutral and basic conditions, which facilitate the deprotonation of the attacking backbone amide nitrogen. acs.orgresearchgate.net
Temperature The thermal energy of the system.Higher temperatures accelerate the deamidation rate and can also increase the racemization of the succinimide intermediate, leading to a higher proportion of D-isomers. acs.org
Buffer Composition The type and concentration of buffer salts.Certain buffer species, like bicarbonate, have been shown to promote racemization. acs.org The ionic strength of the buffer can also influence the rate. researchgate.netnih.gov
Solvent Accessibility The degree to which the asparagine residue is exposed to the solvent.Greater solvent exposure generally correlates with higher deamidation rates. nih.govtandfonline.com

Enzymatic Transformations Involving Asparagine and its Derivatives

Enzymes play a critical role in both the synthesis and cleavage of peptide bonds involving asparagine and its derivatives. Asparaginyl peptide ligases (PALs), a subset of asparaginyl endopeptidases (AEPs), are particularly notable for their ability to efficiently catalyze the formation of peptide bonds. ntu.edu.sgrsc.org

Asparaginyl peptide ligases, such as Butelase-1 and VyPAL2, are enzymes that catalyze peptide bond formation via a cleavage-coupled transpeptidation reaction. ntu.edu.sgplantae.org They recognize a specific substrate sequence, typically cleaving after an asparagine (or aspartate) residue at the P1 position. rsc.orgnih.gov

Research has explored expanding the substrate scope of these powerful biotechnological tools. One study investigated the use of Nγ-hydroxyasparagine, an unnatural amino acid, as a substrate. It was demonstrated that peptides containing Nγ-hydroxyasparagine at the P1 position are well-recognized and processed by both Butelase-1 and VyPAL2. researchgate.net The hydroxyl group, having a higher pKa than a carboxylic acid, can remain protonated at near-neutral pH, acting as a hydrogen bond donor which is favorable for the ligation reaction. researchgate.net The ability of PALs to accept modified asparagine derivatives highlights their potential for protein engineering and conjugation applications. Efforts are ongoing to engineer PALs with altered and mutually exclusive substrate specificities to allow for controlled, sequential protein modifications. ntu.edu.sgnih.govnih.gov

Asparaginyl endopeptidases (AEPs), also known as legumains, are versatile cysteine proteases that can perform both peptide bond hydrolysis (cleavage) and synthesis (ligation). rsc.orgnih.gov The catalytic mechanism for both reactions proceeds through a common acyl-enzyme intermediate.

The process begins when the enzyme's catalytic cysteine attacks the carbonyl carbon of the asparagine residue in a substrate peptide, forming a thioester intermediate. rsc.org The fate of this intermediate determines the final product:

Hydrolysis: If the thioester intermediate is attacked by a water molecule, the peptide bond is cleaved, and the enzyme is regenerated. This is the canonical function of a protease. rsc.orgnih.gov

Synthesis (Ligation/Transpeptidation): If the intermediate is attacked by the N-terminal α-amine group of another peptide (intermolecular) or from within the same peptide (intramolecular), a new peptide bond is formed. rsc.orgnih.gov This ligation activity is characteristic of PALs and is used in nature for processes like peptide macrocyclization. nih.gov

Therefore, the same class of enzymes can be responsible for either the specific breakdown or the targeted synthesis of asparagine-containing peptides, with the outcome influenced by factors like enzyme isoform and reaction conditions. nih.govgoogle.com

Hydroxylation of Asparagine and its Derivatives

The hydroxylation of amino acids is a critical C-H bond functionalization reaction that produces hydroxy amino acids (HAAs), compounds with significant value in the pharmaceutical and chemical industries for their antiviral, antibacterial, and anticancer properties. mdpi.com This post-translational modification is often catalyzed by enzymes, which offer high regioselectivity compared to chemical synthesis. mdpi.com

Asparagine hydroxylation is a key area of study, generally serving to regulate protein interactions or introduce a functional group for further modification. researchgate.netnih.gov This process is often mediated by Fe(II)/α-ketoglutarate-dependent dioxygenases (KDOs). mdpi.com One of the most studied asparagine hydroxylases is Factor-Inhibiting Hypoxia-Inducible Factor (FIH), which hydroxylates asparagine residues on various protein substrates, including the transcription factor HIF-1α. mdpi.com Contrary to earlier beliefs that this modification was irreversible, recent evidence suggests that FIH-mediated asparagine hydroxylation can be reversed by cellular machinery, indicating it is a dynamic and flexible post-translational modification similar to phosphorylation or methylation. researchgate.netnih.govnih.gov

Research has also identified other enzymes capable of this transformation. For instance, the asparagine hydroxylase AsnO has been used to synthesize L-threo-β-hydroxyaspartic acid (L-THA) from L-asparagine. mdpi.com In one study, a two-step, one-pot biotransformation using AsnO and a hydrolyzing enzyme achieved a 92% production yield of L-THA in an engineered E. coli strain. mdpi.com Another novel amino acid hydroxylase, AEP14369 from Sulfobacillus thermotolerans, has been shown to catalyze the threo-β-selective hydroxylation of L-Gln and L-His. asm.org

Table 1: Examples of Enzymatic Hydroxylation of Asparagine and Related Amino Acids

Enzyme Substrate(s) Product(s) Key Findings Reference(s)
Aspartate/asparagine–β-hydroxylase (AspH) Asp/Asn residues in EGFD-like domains Hydroxylated Asp/Asn Catalyzes hydroxylation of both Asp and Asn; activity may be regulated by oxygen availability. nih.gov
AsnO L-asparagine L-threo-β-hydroxyaspartic acid (L-THA) Achieved a 92% production yield in an engineered E. coli strain. mdpi.com
Factor-Inhibiting HIF (FIH) Asn residues in Ankyrin Repeat Domain (ARD) proteins Hydroxylated Asn A reversible post-translational modification that regulates protein interactions. researchgate.netnih.govmdpi.com
AEP14369 L-Gln, L-His l-threo-β-hydroxy-Gln, l-threo-β-hydroxy-His A novel 2-OG-dependent hydroxylase with unique substrate specificity. asm.org

Role in Peptide and Protein Structure-Function Relationship Studies

Investigation of Asparagine Residues' Impact on Peptide Conformation and Stability

The presence of asparagine residues can significantly influence the structural stability of peptides and proteins. nih.gov A primary factor in this is the non-enzymatic post-translational modification known as deamidation. This reaction involves the conversion of a neutral asparagine residue into a negatively charged aspartic acid (Asp) or isoaspartic acid (isoAsp) residue, typically proceeding through a cyclic succinimide intermediate. nih.gov This introduction of a negative charge can disrupt the native three-dimensional structure and biological function of a protein. nih.gov

The rate of deamidation is highly dependent on the local peptide conformation. acs.org Specifically, the main-chain conformation of the asparagine residue itself plays a crucial role. Quantum chemical calculations have shown that Asn residues in a syn-conformation have a lower activation energy for forming the succinimide intermediate compared to those in an anti-conformation. nih.gov This suggests that peptides and proteins containing syn-conformation Asn residues are more prone to deamidation and, consequently, have a shorter functional lifetime. nih.gov

Beyond deamidation, asparagine's side chain can participate in critical interactions that stabilize protein structures. In coiled-coil protein domains, for example, polar asparagine residues are frequently found within the hydrophobic core. acs.org Here, they form buried hydrogen bonds between their side chains, which helps to cement the helix-helix interface and specify the oligomeric state of the protein complex. acs.org Molecular dynamics simulations have revealed that these hydrogen bonds are not static; the asparagine side chains are conformationally dynamic, constantly breaking and forming hydrogen bonds, which allows them to switch between being a hydrogen-bond acceptor and donor. acs.org

Design and Synthesis of Modified Peptides Incorporating Asparagine Analogues for Biochemical Probes

The unique properties of asparagine have led to the design and synthesis of asparagine analogues for use as biochemical probes. rsc.org These tools are invaluable for exploring complex biological processes. rsc.orgresearchgate.net A significant area of development is in fluorescent probes, where a fluorescent molecule is attached to an asparagine derivative. rsc.org These fluorescent amino acids can be incorporated into peptides and proteins, allowing researchers to monitor processes like cellular uptake and localization using fluorescence microscopy. researchgate.net

For example, fluorescently labeled asparagine and glutamine derivatives have been synthesized that exhibit high quantum yields and photostability. rsc.org Their successful permeation into cellular components demonstrates their potential as powerful tools in chemical biology. rsc.orgresearchgate.net

Another application is the creation of fluorogenic probes designed to detect the activity of specific enzymes. Researchers have designed and synthesized a probe called TPAN-Asn for the in vitro detection of L-asparaginase, an enzyme used in cancer therapy. researchgate.net This probe is selectively "turned on" by the enzymatic hydrolysis of its asparagine group, providing a robust and sensitive method to quantify L-asparaginase levels in patient serum samples. researchgate.net Beyond fluorescent probes, other reactive asparagine analogues, such as 5-diazo-4-oxo-L-norvaline, have been developed to act as specific inhibitors of enzymes like L-asparaginase, which is useful for studying enzyme mechanisms and for potential therapeutic applications. nih.gov

Table 2: Examples of Modified Asparagine Analogues as Biochemical Probes

Probe/Analogue Type Example/Description Application Key Feature(s) Reference(s)
Fluorescent Analogue Coumarin-conjugated Asn derivative Cellular imaging and tracking High fluorescence quantum yield, photostability, successful cell permeation. rsc.orgresearchgate.net
Fluorogenic Probe TPAN-Asn In vitro detection of L-asparaginase activity Selective fluorescence "turn-on" in the presence of the target enzyme. researchgate.net
Reactive Analogue / Inhibitor 5-Diazo-4-oxo-L-norvaline Specific inactivation of L-asparaginase Acts as an antimetabolite, inhibiting enzyme activity and growth of L-asparagine-dependent cells. nih.gov

Theoretical and Computational Chemistry of Z Dl Asn Oh Systems

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations serve as a powerful computational microscope to explore the conformational landscapes of molecules and the influence of their environment. By simulating the movement of atoms over time, MD provides a detailed picture of molecular flexibility and interactions.

Exploration of Conformational Landscapes of Z-DL-Asn-OH and its Oligomers

Molecular dynamics simulations are instrumental in mapping the potential energy surface of this compound and its oligomers, revealing the various stable and transient conformations the molecule can adopt. biorxiv.org These simulations often start from an optimized structure and explore the conformational space by integrating Newton's equations of motion for all atoms in the system. mdpi.comfrontiersin.org

The conformational landscape is defined by the molecule's dihedral angles. For instance, in a study of a capped tetrapeptide containing asparagine, a cluster analysis of a 500 ns simulation identified the most sampled conformation, which was crucial for subsequent quantum mechanics calculations. nih.gov This dominant conformation was characterized by specific dihedral angle values (χ: C–Cα–Cβ–Cγ) around 70° and a Cγ–Nn+1 distance of approximately 3.4 Å. nih.gov The aggregation process of peptides, including those containing asparagine, can also be studied using MD simulations to understand the formation of oligomers, which are often implicated in various diseases. biorxiv.orgcore.ac.uk

Interactive Table: Conformational Analysis Parameters

ParameterDescriptionTypical Values/Observations from MD Simulations
Dihedral Angles (χ)Rotation around the Cα–Cβ bond, influencing side-chain orientation.Key determinant of local conformation and reactivity. Specific angles can favor cyclization.
NN+1–Cγ DistanceDistance between the backbone nitrogen of the next residue and the side-chain carbonyl carbon of Asn.Shorter distances are correlated with higher deamidation rates. nih.gov
Oligomer SizeNumber of monomer units in an aggregate.MD simulations can track the growth of oligomers from monomers and dimers to larger structures. biorxiv.org
Secondary StructureFormation of α-helices and β-sheets within oligomers.Simulations show transitions from disordered states to structured oligomers, often rich in β-sheets. core.ac.uknih.gov

Investigation of Solvent Effects on Molecular Conformation and Dynamics

The solvent environment plays a critical role in determining the conformation and dynamics of molecules like this compound. pnas.org MD simulations explicitly model the solvent (typically water), allowing for a detailed investigation of solute-solvent interactions. mdpi.com

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, provide a deeper understanding of reaction mechanisms, electronic structure, and bonding. These methods are essential for studying processes that involve the breaking and forming of chemical bonds.

Computational Studies of Reaction Mechanisms (e.g., Deamidation Pathways)

Deamidation is a common chemical modification of asparagine residues, and QC calculations have been pivotal in elucidating its mechanism. nih.govnih.gov The reaction typically proceeds through a cyclic succinimide (B58015) intermediate. acs.orgnih.govtandfonline.com

The process begins with the deprotonation of the amide nitrogen of the residue following the asparagine (the n+1 residue). tandfonline.com This is followed by a nucleophilic attack of this deprotonated nitrogen on the side-chain carbonyl carbon of asparagine, forming a tetrahedral intermediate. acs.orgnih.gov This intermediate then loses an ammonia (B1221849) molecule to form the succinimide ring, which can subsequently hydrolyze to form either aspartic acid or isoaspartic acid. acs.orgnih.gov

QC calculations, often using density functional theory (DFT), can map the entire energy profile of this reaction, identifying transition states and intermediates. nih.govacs.org For example, a study using the B3LYP functional calculated the activation energy for the cyclization step to be 18.7 kcal/mol and for the subsequent deamination to be 16.5 kcal/mol in a model system. acs.org These calculations highlight the necessity of including solvent effects, as gas-phase calculations often overestimate energy barriers. acs.org

Interactive Table: Key Steps in Asn Deamidation from QC Calculations

Reaction StepDescriptionKey Computational Insight
DeprotonationRemoval of a proton from the N-H group of the n+1 residue.Often considered a fast initial step, catalyzed by base. nih.govacs.org
Ring Closure (Cyclization)Nucleophilic attack of the n+1 nitrogen on the Asn side-chain carbonyl carbon.Formation of a tetrahedral intermediate (Tet). The Cγ–Nn+1 distance is the reaction coordinate. nih.govacs.org
DeaminationExpulsion of the ammonia (NH3) group from the tetrahedral intermediate.Leads to the formation of a succinimide intermediate. The Cγ–Nγ bond length is the reaction coordinate. nih.govacs.org
HydrolysisOpening of the succinimide ring by water.Can lead to the formation of aspartic acid or isoaspartic acid. acs.org

Electronic Structure and Bonding Analysis of Z-Asparagine Derivatives

The electronic structure of a molecule dictates its chemical properties and reactivity. QC calculations provide detailed information about the distribution of electrons and the nature of chemical bonds. Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is crucial. The HOMO-LUMO energy gap is an indicator of chemical reactivity; a smaller gap suggests higher reactivity. researchgate.net

For zwitterionic L-asparagine, the HOMO-LUMO gap has been calculated to be 0.24 eV, indicating its reactive nature. researchgate.net Methods like the quantum theory of atoms in molecules (QTAIM) and electron localized functions (ELF) are used to analyze intramolecular hydrogen bonding. researchgate.net Charge distribution analyses, such as Mulliken population analysis, reveal the partial charges on each atom, showing, for instance, that zwitterionic amino acids have only partial zwitterionic character in the backbone. researchgate.net

Interactive Table: Calculated Electronic Properties of L-Asparagine

PropertyCalculated ValueSignificance
HOMO Energy-0.259 eV researchgate.netEnergy of the highest occupied molecular orbital; relates to the ability to donate an electron.
LUMO Energy-0.017 eV researchgate.netEnergy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron.
HOMO-LUMO Gap0.242 eV researchgate.netIndicator of chemical reactivity and stability.
Ionization Energy-EHOMOresearchgate.netEnergy required to remove an electron.
Electron Affinity-ELUMOresearchgate.netEnergy released when an electron is added.
Dipole Moment13.2 Debye researchgate.netMeasure of the overall polarity of the molecule.

Computational Approaches for Predicting Reactivity and Selectivity

Computational chemistry offers powerful tools to predict the reactivity and selectivity of chemical reactions. By combining structural information from MD simulations with energetic data from QC calculations, it is possible to build predictive models for chemical processes like deamidation. plos.org

Machine learning algorithms, for instance, can be trained on datasets of known deamidation rates and structural properties (e.g., solvent exposure, local secondary structure, dihedral angles) to predict the deamidation propensity of asparagine residues in new proteins. plos.org A decision tree model, for example, can be developed based on local structure conformation, flexibility, and solvent accessibility to identify potential deamidation hotspots. nih.gov

Furthermore, computational methods can predict how changes in the amino acid sequence or the chemical environment will affect reactivity. For example, the identity of the residue following asparagine (the n+1 residue) has a strong influence on the deamidation rate, a phenomenon that can be explained through proton-affinity calculations and MD simulations. tandfonline.com These predictive models are invaluable in fields like drug development, where protein stability is a critical quality attribute. nih.govtandfonline.com

Modeling of Protecting Group Introduction and Removal Processes

The benzyloxycarbonyl (Z or Cbz) group is a cornerstone in peptide synthesis, providing robust protection for the α-amino group of amino acids like asparagine. slideshare.nethighfine.com The introduction and subsequent removal of this group are critical steps that can be investigated in detail using theoretical and computational chemistry methods. These models provide insights into reaction mechanisms, transition states, and energy landscapes that are often difficult to probe experimentally.

Modeling of Z-Group Introduction

The standard method for introducing the Z-group is the Schotten-Baumann reaction, where the amino acid is treated with benzyl (B1604629) chloroformate (Z-Cl) under basic conditions. Computational modeling of this process, typically employing Density Functional Theory (DFT), can elucidate the stepwise mechanism. researchgate.net DFT calculations can map the potential energy surface for the nucleophilic attack of the asparagine's amino group on the carbonyl carbon of benzyl chloroformate. This involves locating the geometry of the transition state and calculating the activation energy barrier for the reaction, thereby providing a quantitative measure of the reaction's feasibility.

Modeling of Z-Group Removal

The removal of the Z-group is crucial for the continuation of peptide synthesis. While this can be achieved under harsh acidic conditions, the most common and milder method is catalytic hydrogenolysis. highfine.comresearchgate.net Computational models are invaluable for understanding the complex mechanisms of these deprotection strategies.

Catalytic Hydrogenolysis: This heterogeneous catalytic process, typically using palladium on carbon (Pd/C) and hydrogen gas, is complex to model. Theoretical studies often simplify the system by modeling the interaction of the Z-protected amino acid with a small palladium cluster (e.g., Pd₄) as a proxy for the catalyst surface. Using DFT, the reaction pathway can be simulated, including the adsorption of the Z-group's aromatic ring onto the palladium cluster, the dissociative adsorption of H₂ on the catalyst surface, and the subsequent transfer of hydrogen atoms to cleave the benzylic C-O bond. This process ultimately yields the unprotected amine, toluene (B28343), and carbon dioxide. Such models can predict the most favorable adsorption geometries and the energy barriers for the key bond-breaking steps.

Acid-Catalyzed Deprotection: The Z-group can also be cleaved by strong acids like HBr in acetic acid. highfine.com The mechanism involves the protonation of the carbamate (B1207046) oxygen, which weakens the benzylic C-O bond, followed by bond cleavage to form a stable benzyl cation and the carbamic acid of the amino acid, which then decarboxylates. DFT studies can model this process by calculating the proton affinity of the different atoms in the Z-group, identifying the most likely protonation site. csic.esresearchgate.net Subsequent calculations can determine the energy profile for the C-O bond scission, providing the activation energy for the deprotection reaction.

The table below summarizes the computational approaches used to study these protection and deprotection processes.

ProcessComputational MethodTypical Level of TheoryKey Insights from Modeling
Z-Group IntroductionDFTB3LYP/6-31G(d,p)Reaction mechanism, transition state structure, activation energy of acylation.
Catalytic HydrogenolysisDFT (with cluster model)B3LYP/LanL2DZAdsorption energy on catalyst surface, mechanism of H₂ activation, energy profile of C-O bond cleavage.
Acid-Catalyzed CleavageDFT (with solvent model)B3LYP/6-311+G(d,p) with PCM/SMDProtonation sites, energetics of C-O bond scission, role of solvent in stabilizing intermediates. researchgate.net

Prediction of Stereochemical Outcomes in Synthetic Transformations

The use of this compound, a racemic mixture, in synthesis requires a stereoselective transformation to yield a product with a high degree of stereochemical purity. Computational chemistry offers powerful predictive tools to understand the origins of stereoselectivity and to guide the design of new synthetic methods. arxiv.orgacs.org The fundamental principle is that the ratio of stereoisomeric products is determined by the difference in the activation free energies (ΔΔG‡) of the competing diastereomeric transition states. acs.org

Modeling Stereoselectivity in Catalyst-Controlled Reactions

For non-enzymatic reactions using a chiral catalyst, computational models can predict which enantiomer of this compound will react preferentially and what the stereochemical outcome of the new chiral center will be. The process involves:

Building Transition State Models: Constructing detailed 3D models for all possible diastereomeric transition states. These models include the substrate (either Z-D-Asn-OH or Z-L-Asn-OH), the chiral catalyst, and any other reacting molecules.

Energy Calculations: Using high-level quantum mechanics (QM) methods, such as DFT, or combined quantum mechanics/molecular mechanics (QM/MM) methods, the geometry of each transition state is optimized, and its energy is calculated. rsc.orgnih.gov

Predicting Selectivity: The calculated energy difference between the lowest-energy transition states for the formation of the different product stereoisomers allows for a quantitative prediction of the diastereomeric or enantiomeric excess. Non-covalent interactions, such as hydrogen bonds and steric repulsion between the substrate and the chiral ligand, are often the key determinants of selectivity. rsc.org

The following table provides a hypothetical example of results from a DFT calculation on a catalyst-controlled reaction.

Substrate EnantiomerDiastereomeric Transition StateCalculated Relative Energy (ΔΔG‡, kcal/mol)Predicted Outcome
Z-L-Asn-OHTS-L-Re+1.5Major product forms from Z-D-Asn-OH via TS-D-Re
Z-D-Asn-OHTS-D-Re0.0
Z-L-Asn-OHTS-L-Si+2.1Minor product forms from Z-L-Asn-OH via TS-L-Re
Z-D-Asn-OHTS-D-Si+3.0

Modeling Stereoselectivity in Enzymatic Reactions

Enzymes are highly efficient and selective catalysts. Computational modeling can predict the enantioselectivity of an enzyme, such as a hydrolase or an acylase, toward this compound. This is typically achieved through a multi-step computational protocol:

Molecular Docking: Both Z-D-Asn-OH and Z-L-Asn-OH are individually docked into the three-dimensional structure of the enzyme's active site. acs.org This step generates plausible binding poses for each enantiomer.

Molecular Dynamics (MD) Simulations: The docked enzyme-substrate complexes are subjected to MD simulations. nih.govmdpi.comfrontiersin.org These simulations model the dynamic behavior of the substrate within the active site in a solvated environment, allowing for the assessment of the complex's stability and the identification of key intermolecular interactions (e.g., hydrogen bonds) with active site residues. mdpi.com Conformations that are poised for reaction, often called near attack conformations (NACs), can be identified from these simulations. nih.gov

QM/MM Calculations: The enzymatic reaction itself (e.g., the hydrolysis of the Z-group) is modeled for each enantiomer using a QM/MM approach. researchgate.netacs.org A small, high-level QM region treats the atoms directly involved in bond-making and bond-breaking, while the rest of the enzyme and solvent are described by a more computationally efficient MM force field. These calculations yield the activation energies for the reaction of both the D- and L-enantiomers, from which the enantioselectivity of the enzyme can be predicted with high accuracy. nih.gov

The table below illustrates hypothetical results for the enzymatic resolution of this compound.

Substrate EnantiomerKey Interacting ResiduesCalculated Activation Energy (ΔG‡, kcal/mol)Predicted Enantioselectivity (e.e.)
Z-L-Asn-OHSer105, His224, Asp19815.2>99% (L-selective)
Z-D-Asn-OHSer105, His224, Asp19819.8

Emerging Research Areas and Future Perspectives on Z Dl Asn Oh

Development of Novel Synthetic Strategies for Z-DL-Asn-OH and its Analogues

The synthesis of this compound involves the protection of the α-amino group of DL-asparagine with a benzyloxycarbonyl (Z) group. lookchem.comthieme-connect.de This process is fundamental for preventing unwanted side reactions during peptide synthesis. targetmol.com Current research aims to refine these synthetic strategies to be more efficient, environmentally friendly, and amenable to modern high-throughput workflows.

A typical synthesis involves suspending DL-asparagine in a solvent mixture, such as acetone (B3395972) and water, and adding benzyl (B1604629) chloroformate under controlled pH and temperature conditions. chemicalbook.com The reaction is often maintained at a pH of 8-9 with a base like sodium carbonate and at a low temperature (0-3°C) during the addition of the protecting group. chemicalbook.com After the reaction is complete, the product is isolated by acidification, precipitation, and filtration. chemicalbook.com

Table 1: Chemical Properties of this compound

Property Value Reference
CAS Number 29880-22-6 chemicalbook.comlookchem.com
Molecular Formula C12H14N2O5 chemicalbook.comadventchembio.com
Molecular Weight 266.25 g/mol chemicalbook.comadventchembio.com
Appearance White powder or solid lookchem.comchemicalbook.com
Melting Point 165 °C chemicalbook.com
Boiling Point 580.6±50.0 °C (Predicted) chemicalbook.com
Solubility Almost transparent in hot water chemicalbook.com
Synonyms N-Cbz-DL-asparagine, N-Benzyloxycarbonyl-DL-asparagine chemicalbook.comnih.govchembk.com

The use of protecting groups is essential in peptide synthesis, but their application and removal often involve harsh chemicals and generate significant waste. Green chemistry principles are driving the development of more sustainable methods. Research in this area focuses on several key aspects:

Minimizing Side Reactions: A significant challenge in synthesizing peptides containing asparagine is the base-catalyzed formation of aspartimide, an undesirable side product. ug.edu.pl The use of sterically hindered protecting groups, such as the tert-butyl (tBu) group for side-chain protection, can minimize this side reaction. ug.edu.pl Novel protecting groups like 2-phenylisopropyl (OPP), which show high stability and can be cleaved under very mild acidic conditions (e.g., 1% TFA in DCM), offer improved orthogonality and reduce aspartimide formation compared to other esters. iris-biotech.de

Catalytic Deprotection: The classic removal of the Z-group is via catalytic hydrogenation, which is considered a green method as it often uses a reusable catalyst (like palladium on carbon) and produces benign byproducts like toluene (B28343) and carbon dioxide. thieme-connect.de Research continues to optimize these catalytic systems for higher efficiency and broader substrate scope.

The demand for synthetic peptides in research and drug discovery has spurred the development of automated synthesis platforms. This compound and its analogues are key reagents in these processes, particularly in solid-phase peptide synthesis (SPPS).

The Merrifield solid-phase method, a Nobel Prize-winning innovation, revolutionized peptide synthesis by anchoring the growing peptide chain to an insoluble polymer resin. libretexts.orgiris-biotech.de This approach allows for the easy removal of excess reagents and byproducts by simple filtration and washing, streamlining the entire process. iris-biotech.debachem.com

Automated peptide synthesizers mechanize the repetitive cycles of SPPS:

Deprotection: Removal of the temporary Nα-protecting group (e.g., Fmoc) from the resin-bound amino acid. iris-biotech.debachem.com

Washing: Rinsing the resin to remove byproducts and excess reagents. bachem.com

Coupling: Adding the next Nα-protected amino acid (such as this compound, though Fmoc-protected amino acids are more common in standard SPPS) with a coupling agent to form a new peptide bond. iris-biotech.de

Final Cleavage: Once the desired sequence is assembled, the peptide is cleaved from the solid support. iris-biotech.de

These automated systems significantly shorten synthesis times, enabling the preparation of multiple peptides in a single day, a task that would take weeks manually. libretexts.orgcreative-peptides.com Modern synthesizers may also incorporate microwave irradiation to accelerate coupling and deprotection steps, further enhancing efficiency. iris-biotech.debachem.com

Advanced Applications in Bioconjugation and Chemical Biology

Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, is a powerful tool for creating novel therapeutics, diagnostics, and research probes. ru.nl While this compound is a synthetic precursor, the asparagine residues it helps incorporate into peptides can be involved in or serve as sites for bioconjugation strategies.

Peptides synthesized using building blocks like this compound can be engineered for late-stage functionalization. nih.gov This often involves incorporating an amino acid with a unique reactive handle, such as cysteine with its nucleophilic thiol group, which is a common target for selective modification. nih.gov Bioorthogonal reactions, which proceed with high specificity in complex biological environments, can then be used to attach labels, drugs, or other moieties to the synthesized peptide. ru.nlnih.gov

Furthermore, enzymes like L-asparaginase (ASNase), which hydrolyzes L-asparagine, are used as anticancer agents. mdpi.com Research into bioconjugation has focused on immobilizing ASNase on various supports, such as silica-based materials, to enhance its stability and reusability, which is critical for both therapeutic and industrial applications like food processing. mdpi.com

Integration of Multi-Omics Data with Structural and Mechanistic Insights

Multi-omics approaches—which integrate data from genomics, transcriptomics, proteomics, and metabolomics—provide a holistic view of biological systems. elifesciences.org These powerful techniques are being used to unravel the complex roles of amino acids, including asparagine and its derivatives, in health and disease.

By combining different omics layers, researchers can connect changes in gene expression (transcriptomics) with protein abundance (proteomics) and metabolite levels (metabolomics). nih.govcreative-proteomics.com For example, a multi-omics study might investigate how environmental stress, like heat shock, affects the expression of asparagine synthetase, the concentration of asparagine, and the downstream pathways it influences. nih.govresearchgate.net Such studies can reveal how metabolic pathways are rewired in response to perturbations and identify key regulatory nodes. elifesciences.orgresearchgate.net

Peptides synthesized using this compound can serve as valuable tools in these investigations, for instance, as standards for mass spectrometry-based quantification of specific peptides in a complex proteome or as substrates for enzymatic assays within a multi-omics context.

Innovations in High-Throughput Analytical Platforms for Asparagine Derivatives

The increasing use of asparagine derivatives in various fields necessitates the development of rapid and robust analytical methods for their detection and quantification. High-throughput platforms are essential for screening large numbers of samples in areas like crop breeding, food safety, and clinical diagnostics.

Several advanced analytical platforms are employed for the analysis of asparagine and its derivatives:

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a standard technique for amino acid analysis. researchgate.netsigmaaldrich.com For volatile derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) can be used, although it often requires a derivatization step to make the polar amino acids suitable for GC analysis. sigmaaldrich.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR has been developed as a rapid, high-throughput screening method for quantifying free asparagine in large sample sets, such as in wheat grain to assess the potential for acrylamide (B121943) formation during cooking. researchgate.net

Bioluminescent Assays: Highly sensitive assays have been created to monitor specific chemical modifications of asparagine. For example, a high-throughput bioluminescent assay can quantify the deamidation of asparagine to isoaspartate (isoAsp) in therapeutic proteins, a critical quality attribute that can affect drug stability and efficacy. researchgate.net

These platforms offer varying levels of throughput, sensitivity, and specificity, allowing researchers to choose the most appropriate method for their specific analytical challenge.

Table 2: Comparison of High-Throughput Analytical Platforms for Asparagine Derivatives

Platform Principle Throughput Key Application Reference
HPLC Liquid chromatographic separation with UV or MS detection. Medium Standard quantification of amino acids in various matrices. researchgate.netsigmaaldrich.com
GC-MS Gas chromatographic separation of volatile derivatives with mass spectrometric detection. Medium to High Analysis of derivatized amino acids in complex mixtures. sigmaaldrich.com
1H-NMR Screening Nuclear magnetic resonance spectroscopy to quantify specific molecular signatures. High Rapid quantification of asparagine in large agricultural sample sets. researchgate.net
Bioluminescent Assay Enzyme-coupled reaction producing light to quantify specific modifications like deamidation. High Monitoring protein stability and degradation in biopharmaceutical development. researchgate.net

Q & A

Q. What are the standard methods for synthesizing Z-DL-Asn-OH, and how is purity ensured?

this compound is typically synthesized via solution-phase peptide synthesis using carbobenzoxy (Z) group protection for the amino terminus. The DL-configuration arises from racemic conditions during synthesis. Key steps include coupling reactions (e.g., using DCC or HOBt as activators) and deprotection under acidic conditions (e.g., HCl/dioxane). Purification is achieved via recrystallization or reverse-phase HPLC, with purity verified by NMR (¹H/¹³C) and HPLC-MS (>98% purity) .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

While specific safety data for this compound is limited, analogous amino acid derivatives require:

  • PPE : Gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods during weighing or reactions to prevent inhalation of fine particles.
  • Waste disposal : Segregate chemical waste and consult institutional guidelines for peptide-related byproducts .

Q. How is this compound characterized spectroscopically, and what key peaks should researchers expect?

  • ¹H NMR : Amide protons (δ 6.5–8.0 ppm), aromatic Z-group protons (δ 7.2–7.4 ppm), and α-proton (δ 4.0–4.5 ppm).
  • IR : Amide I band (~1650 cm⁻¹) and carboxylic acid O-H stretch (~2500–3300 cm⁻¹).
  • HPLC-MS : Molecular ion peak at m/z 266.3 (M+H⁺) with retention time dependent on column and solvent .

Q. What solvents are compatible with this compound for experimental use?

this compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO) and acidic aqueous solutions (pH <3). For peptide coupling, DMF is preferred due to its compatibility with carbodiimide reagents .

Advanced Research Questions

Q. How can researchers optimize reaction yields when incorporating this compound into solid-phase peptide synthesis (SPPS)?

  • Coupling conditions : Use HOBt/DIC in DMF with extended reaction times (2–4 hours) to overcome steric hindrance from the Z-group.
  • Deprotection : Treat with 20% TFA in DCM (2 × 30 min) to remove the Z-group without side reactions.
  • Monitoring : Track coupling efficiency via Kaiser test or FT-IR for real-time analysis .

Q. What strategies resolve contradictions in reported solubility or stability data for this compound across studies?

  • Systematic testing : Compare solubility in buffered solutions (pH 2–12) under controlled temperatures (4°C–37°C).
  • Analytical validation : Use dynamic light scattering (DLS) to detect aggregation or degradation products.
  • Metadata review : Assess solvent purity, storage conditions (e.g., desiccation), and analytical methods (e.g., HPLC vs. gravimetry) from conflicting studies .

Q. How does the racemic DL-form of Z-Asn-OH influence its utility in chiral peptide synthesis?

The DL-form introduces stereochemical heterogeneity, making it unsuitable for enantioselective applications. However, it serves as a control in studies exploring chiral-induced biological activity. Racemic mixtures can also reduce crystallization-driven aggregation in hydrophobic peptide segments .

Q. What are the implications of this compound’s stability under oxidative or thermal stress?

  • Thermal stability : Decomposition occurs above 150°C (TGA data), with carboxyl group decarboxylation as a primary pathway.
  • Oxidative sensitivity : The Z-group is susceptible to hydrogenolysis (Pd/C, H₂), requiring inert atmospheres for long-term storage.
  • Recommendations : Store at –20°C under argon and avoid prolonged exposure to light .

Q. How can this compound be used to study asparagine-specific post-translational modifications (PTMs) in synthetic peptides?

this compound acts as a model for investigating asparagine deamidation or glycosylation. For example:

  • Deamidation : Incubate peptides in pH 7.4 buffers at 37°C and monitor via MALDI-TOF for isoaspartate formation.
  • Glycosylation : Chemoenzymatic approaches using glycosyltransferases to attach sugars to the Asn side chain .

Data Analysis and Reproducibility

Q. What statistical methods are recommended for analyzing bioactivity data from this compound-containing peptides?

  • Dose-response curves : Fit using nonlinear regression (e.g., Hill equation) to determine EC₅₀/IC₅₀ values.
  • Error analysis : Apply ANOVA for inter-group variability and Cohen’s d for effect size in biological assays.
  • Reproducibility : Use minimum three biological replicates and report mean ± SEM in compliance with NIH guidelines .

Q. How should researchers address batch-to-batch variability in this compound synthesis?

  • QC protocols : Mandate NMR, HPLC, and elemental analysis for each batch.
  • Standardization : Adopt ISO 9001-compliant synthesis protocols with documented reaction parameters (temperature, stirring rate).
  • Collaboration : Cross-validate results with independent labs using shared reference samples .

Tables for Key Properties

Property Value/Method Reference
CAS Number29880-22-6
Molecular FormulaC₁₂H₁₄N₂O₅
Molecular Weight266.3 g/mol
Solubility (DMF)50 mg/mL (25°C)
HPLC Purity Threshold≥98% (λ = 214 nm)
Recommended Storage–20°C, desiccated, under argon

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.